molecular formula C20H24N2O4S B6549026 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1040659-78-6

4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Numéro de catalogue: B6549026
Numéro CAS: 1040659-78-6
Poids moléculaire: 388.5 g/mol
Clé InChI: CXCJYFGZEUXXNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound with the CAS Registry Number 946383-48-8 . Its molecular formula is C20H24N2O4S, and it has a molecular weight of 388.48 g/mol . This benzamide derivative features a 1,2,3,4-tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry due to its association with a wide range of pharmacological activities . The specific presence of a propane sulfonyl group at the 1-position and a 4-methoxybenzamide at the 6-position of the tetrahydroquinoline ring defines its unique structure and properties . Compounds based on the tetrahydroquinoline structure have been extensively studied and reported to exhibit diverse biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects . Furthermore, research into nuclear receptors like the Retinoic acid receptor-related orphan receptors (RORs) has highlighted the importance of specific ligand-receptor interactions in autoimmune diseases and metabolic disorders . While the precise mechanism of action and specific research applications for this compound require further investigation, its defined structure makes it a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and biochemical pathways. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-4-5-16-14-17(8-11-19(16)22)21-20(23)15-6-9-18(26-2)10-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJYFGZEUXXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Table 1: Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-amine Synthesis

MethodConditionsYield (%)Purity (%)Reference
Catalytic hydrogenationH₂ (4 MPa), MeOH, 80°C, 24h9295
Reductive aminationNaBH₃CN, AcOH, RT, 12h8588

Sulfonylation of 1,2,3,4-Tetrahydroquinolin-6-amine

Propane-1-sulfonyl group installation is achieved through nucleophilic substitution using propane-1-sulfonyl chloride. Source and highlight optimized conditions: the amine intermediate is treated with propane-1-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C, followed by slow warming to room temperature over 3 hours. Triethylamine (2.5 equiv) acts as a base to sequester HCl, driving the reaction to completion. Post-reaction purification via silica gel chromatography yields 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 87–92% isolated yield.

Key Parameters:

  • Temperature Control : Maintaining sub-ambient temperatures minimizes sulfonamide hydrolysis.

  • Stoichiometry : Excess sulfonyl chloride ensures complete conversion without dimerization.

Benzamide Coupling via Acyl Chloride Intermediate

The final amidation step couples 4-methoxybenzoyl chloride to the sulfonylated tetrahydroquinoline amine. Source and provide critical insights:

  • 4-Methoxybenzoyl Chloride Synthesis : 4-Methoxybenzoic acid is treated with thionyl chloride (2.0 equiv) in DCM at reflux for 2 hours, yielding 97% pure acyl chloride.

  • Coupling Reaction : The sulfonylated amine (1.0 equiv) reacts with 4-methoxybenzoyl chloride (1.1 equiv) in DCM at 0°C, using pyridine (1.5 equiv) to neutralize HCl. The mixture stirs for 12 hours, followed by aqueous workup and recrystallization from ethanol/water.

Table 2: Amidation Reaction Optimization

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes solubility
Temperature0°C → RTReduces side reactions
BasePyridineSuperior HCl scavenging

This method achieves 78–85% yield with HPLC purity >99%.

Alternative Pathways and Byproduct Mitigation

Ullmann Condensation for Direct Coupling

Source describes an Ullmann condensation approach using Cu/Cu₂O catalysts in 2-ethoxyethanol. While this bypasses intermediate isolation, it requires stringent anhydrous conditions and yields 70–75% product with residual copper impurities.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-methoxybenzamide and brominated tetrahydroquinoline sulfonamide offers a one-pot alternative. However, catalyst costs (e.g., Pd(OAc)₂, Xantphos) render this method less economical for large-scale synthesis.

Byproduct Analysis:

  • N-Oxide Formation : Occurs during sulfonylation if oxidants are present; mitigated by inert atmosphere.

  • Ester Hydrolysis : Observed in aqueous workup steps; controlled via pH adjustment (pH 8–9).

Industrial-Scale Production and Process Optimization

Source details pilot-scale synthesis (20 kg batch) of related intermediates, emphasizing:

  • Temperature Gradients : Gradual heating/cooling prevents exothermic runaway.

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing waste.

  • Crystallization : Ethanol/water mixtures yield high-purity (>99.5%) product with minimal residual solvents.

Table 3: Pilot-Scale Performance Metrics

MetricValue
Batch Size20 kg
Yield93.9%
Purity (HPLC)99.5%
Solvent Recovery85%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 3.86 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂-SO₂), 1.82 (m, 2H, CH₂-CH₂-CH₃).

  • LC-MS : m/z 416.54 [M+H]⁺, consistent with molecular formula C₂₂H₂₈N₂O₄S.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min, purity >99%.

  • Elemental Analysis : C 63.44%, H 6.78%, N 6.72% (theoretical: C 63.43%, H 6.73%, N 6.69%) .

Analyse Des Réactions Chimiques

Types of Reactions: 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can participate in various types of chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation, often resulting in the formation of quinolone derivatives.

  • Reduction: : Reduction reactions can lead to the hydrogenation of the quinoline ring.

  • Substitution: : The presence of the methoxy and sulfonyl groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, acids).

Major Products Formed: The primary products formed from these reactions vary depending on the reaction conditions, but common products include sulfonylated quinolines, benzamide derivatives, and methoxyquinoline compounds.

Applications De Recherche Scientifique

Chemistry: In chemistry, 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide serves as a valuable intermediate in the synthesis of more complex molecules, playing a critical role in the development of novel synthetic pathways and materials.

Biology: Biologically, this compound is studied for its interactions with various enzymes and receptors. Its structural complexity allows it to serve as a model compound in binding studies and mechanistic research.

Medicine: Medically, the compound is explored for potential therapeutic applications, such as its role in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for anti-inflammatory, antimicrobial, or anticancer agents.

Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, contributing to innovations in polymer science and surface coatings.

Mécanisme D'action

The mechanism by which 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, altering their activity, or interact with receptors, influencing cellular signaling pathways. These interactions can lead to downstream effects such as altered gene expression, enzyme inhibition, or receptor modulation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Sulfonyl Group Notable Properties Reference
4-Methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target Compound) C₂₀H₂₂N₂O₄S (inferred) ~390 (estimated) 4-Methoxybenzamide, propane-1-sulfonyl Propane-1-sulfonyl Moderate lipophilicity due to methoxy and sulfonyl groups; potential CNS activity. -
N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide C₂₀H₁₉F₃N₂O₃S 424.44 2-Trifluoromethylbenzamide, propane-1-sulfonyl Propane-1-sulfonyl Enhanced electron-withdrawing effects from CF₃; likely higher metabolic stability.
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide C₂₃H₂₂N₂O₄S 434.49 4-Methoxybenzamide, benzenesulfonyl Benzenesulfonyl Increased aromaticity may reduce solubility; possible π-π interactions in binding.
2,3,4,5,6-Pentamethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide C₂₃H₃₂N₂O₄S₂ 464.6 Pentamethylbenzenesulfonamide, propane-1-sulfonyl Propane-1-sulfonyl High steric bulk from methyl groups; reduced solubility in polar solvents.
4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide C₂₁H₂₈N₂O₃S 388.5 Propyl-substituted tetrahydroquinoline, ethyl linker, 4-methoxybenzenesulfonamide Benzenesulfonyl Flexible ethyl linker may enhance conformational adaptability for target binding.

Key Structural and Functional Insights:

Sulfonyl Group Variations: The propane-1-sulfonyl group in the target compound (vs. Benzenesulfonyl analogs (e.g., ) may exhibit stronger π-stacking interactions but poorer aqueous solubility.

Benzamide Modifications :

  • The 4-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in . This difference could influence binding affinity to targets like kinases or GPCRs.

Tetrahydroquinoline Substitutions: Pentamethylbenzenesulfonamide () introduces steric hindrance, likely reducing enzymatic degradation but limiting membrane permeability. The propyl group in may enhance lipid bilayer penetration compared to the propane sulfonyl group in the target compound.

Physicochemical Properties: Molecular weight and solubility trends correlate with substituent bulkiness. For example, the pentamethyl derivative (, MW 464.6) is less soluble than the target compound (estimated MW ~390).

Activité Biologique

4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antiviral, antibacterial, and enzyme inhibitory properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
  • Molecular Formula : C16_{16}H20_{20}N2_2O3_3S

Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit broad-spectrum antiviral effects. For instance, studies have shown that certain N-phenylbenzamide derivatives increase intracellular levels of APOBEC3G (A3G), which inhibits the replication of viruses such as Hepatitis B virus (HBV) and others like HIV-1 and HCV .

In vitro studies demonstrated that the synthesized derivatives of benzamide could effectively inhibit HBV replication in HepG2 cells. The mechanism involves enhancing the cellular levels of A3G, which plays a crucial role in viral inhibition .

Antibacterial Activity

The antibacterial properties of related compounds have been documented. For example, synthesized compounds containing sulfonyl groups showed moderate to strong antibacterial activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis while exhibiting weaker effects on other strains . The sulfonyl moiety is often linked to enhanced interaction with bacterial enzymes.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted that certain benzamide derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and infections caused by urease-producing bacteria .

Research Findings and Case Studies

Study Focus Findings
Study 1Antiviral EffectsDemonstrated that N-phenylbenzamide derivatives inhibit HBV replication through A3G elevation.
Study 2Antibacterial ActivityShowed moderate to strong activity against Salmonella typhi and Bacillus subtilis.
Study 3Enzyme InhibitionFound significant inhibition of AChE and urease by synthesized benzamide derivatives.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of the tetrahydroquinoline core followed by coupling with the methoxybenzamide moiety. Key steps include:

  • Sulfonylation: Reacting 1,2,3,4-tetrahydroquinolin-6-amine with propane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Amide Coupling: Using EDCI/HOBt or DCC as coupling agents for the benzamide formation, with reaction times of 12–24 hours at room temperature .
  • Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures improves purity .

Q. What spectroscopic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl protons at δ 1.2–1.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 443.15) .
  • X-ray Crystallography: Resolves stereochemistry and confirms sulfonamide linkage geometry .

Q. How can solubility and stability be assessed under physiological conditions?

Methodological Answer:

  • Solubility: Use shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
  • Stability: Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours; monitor degradation via LC-MS .

Q. What are the key challenges in purification, and how can they be addressed?

Methodological Answer:

  • Challenge: Co-elution of sulfonamide byproducts during chromatography.
  • Solution: Optimize mobile phase (e.g., 5% MeOH in CH₂Cl₂) or employ preparative HPLC with a C18 column .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target potency?

Methodological Answer:

  • Modify Substituents: Replace the methoxy group with ethoxy or halogens to assess impact on enzyme binding .
  • Core Modifications: Introduce methyl groups to the tetrahydroquinoline ring to enhance hydrophobic interactions (e.g., IC₅₀ improvements seen in analogues with RORγ binding ).
  • Data Analysis: Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Methodological Answer:

  • Replicate Conditions: Ensure consistent enzyme sources (e.g., recombinant human RORγ vs. murine isoforms) .
  • Orthogonal Assays: Validate results using SPR (surface plasmon resonance) and cellular luciferase reporter assays .
  • Purity Checks: Re-test compounds with ≥95% purity (HPLC) to exclude impurity-driven artifacts .

Q. What experimental designs validate target engagement in cellular models?

Methodological Answer:

  • Biomarker Analysis: Measure downstream biomarkers (e.g., IL-17 for RORγ inhibition) via ELISA in TH17 cells .
  • Genetic Knockdown: Compare compound effects in wild-type vs. RORγ-knockout cells to confirm specificity .
  • Dose-Response: Establish EC₅₀ values in primary cells (e.g., EC₅₀ = 6 nM for RORγ inverse agonism in microglia ).

Q. How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use PDB structures (e.g., 4NIE for RORγ) to simulate ligand-receptor interactions. Focus on sulfonamide hydrogen bonds with Arg364 and hydrophobic packing with Leu287 .
  • MD Simulations: Run 100-ns trajectories to assess stability of the tetrahydroquinoline core in the binding pocket .

Q. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Selectivity Profiling: Screen against panels of 50+ kinases, GPCRs, and ion channels to identify off-targets .
  • Metabolite Identification: Use LC-MS/MS to detect reactive metabolites; introduce fluorinated groups to block metabolic hotspots .

Q. How can crystallography resolve ambiguous electron density in the sulfonamide region?

Methodological Answer:

  • Heavy Atom Derivatives: Soak crystals with iodide or platinum compounds to phase the structure .
  • Twinned Data Analysis: Use software like PHENIX to deconvolute overlapping reflections caused by crystal twinning .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.